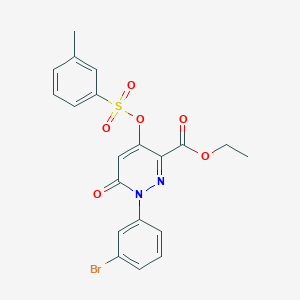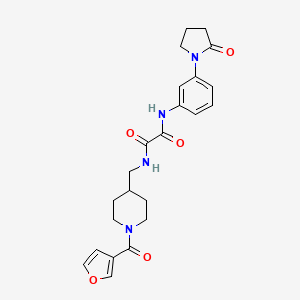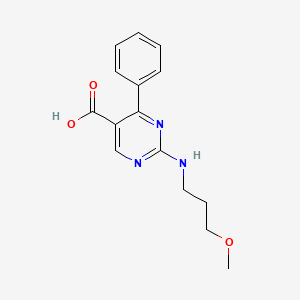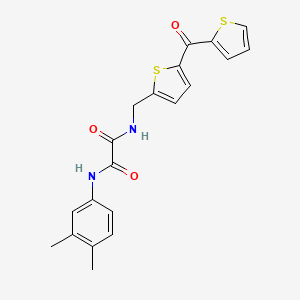![molecular formula C12H8ClFN4OS2 B2535599 7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-69-1](/img/structure/B2535599.png)
7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C12H8ClFN4OS2 and its molecular weight is 342.79. The purity is usually 95%.
BenchChem offers high-quality 7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a promising candidate for developing new antibiotics and antifungal medications .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells suggests it could be developed into a novel anticancer drug .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It can reduce inflammation by inhibiting specific pathways involved in the inflammatory response, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and could be applied in developing treatments for diseases related to oxidative stress .
Antiviral Applications
The compound has been investigated for its antiviral properties, showing effectiveness against certain viruses. This makes it a potential candidate for developing antiviral drugs, particularly for viruses that currently have limited treatment options .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect neurons from damage could be pivotal in developing new neuroprotective therapies .
Agricultural Uses
Beyond medical applications, this compound has been explored for its potential use in agriculture. It can act as a pesticide or herbicide, helping to protect crops from pests and diseases, thereby improving agricultural productivity .
Material Science Applications
In material science, this compound has been studied for its potential use in creating new materials with unique properties. Its chemical structure allows it to be used in the synthesis of polymers and other advanced materials, which could have various industrial applications .
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-8(13)3-2-4-9(7)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPYMDQQQBEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)


![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

